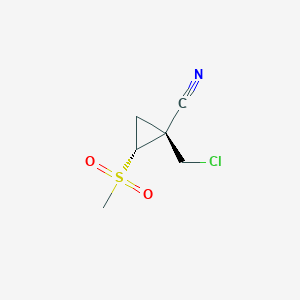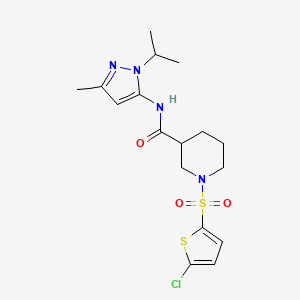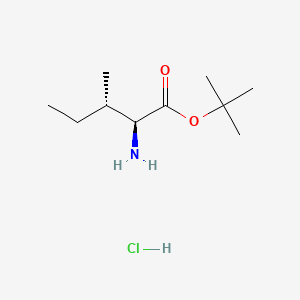
1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine (hereafter referred to as 1-CPSMP) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of piperazine and consists of a sulfonyl group and a methoxyphenyl group attached to the nitrogen atom of the piperazine ring. 1-CPSMP has been studied for its potential use as a drug, its ability to act as a ligand for various receptors, and its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists Development
A study explored the development and characterization of adenosine A2B receptor antagonists using a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. Compounds exhibited subnanomolar affinity and high selectivity towards the A2B adenosine receptors, with the most potent compounds being PSB-09120 and PSB-0788. Moreover, PSB-603 was identified as an A2B-specific antagonist, demonstrating significant affinity and selectivity. A tritiated form of PSB-603 was developed for selective labeling of human and rodent A2B receptors, serving as a useful pharmacological tool (Borrmann et al., 2009).
Anticancer and Antituberculosis Activities
Another study focused on the synthesis, anticancer, and antituberculosis studies of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. These compounds were synthesized using a reductive amination method and screened for in vitro anticancer activity against human breast cancer cell line MDA-MB-435 and for antituberculosis activity using the standard strain of M. tb H37Rv. The study concluded that some of the tested compounds exhibited significant antituberculosis and anticancer activities, highlighting their potential as therapeutic agents (Mallikarjuna et al., 2014).
Electrochemical Characterization for Designer Drugs
Research on the electrochemical behavior and voltammetric determination of aryl piperazines, including 1-(4-methoxyphenyl)piperazine and others, addressed their forensic significance. The developed analytical protocol demonstrated low limits of detection and was applied for detecting these compounds in biological matrices like urine, showcasing its potential in forensic analysis (Milanesi et al., 2021).
Spectroscopic Investigation for Molecular Properties
A spectroscopic investigation involving FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements focused on phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine. The study utilized density functional theory (DFT) for assigning vibrational frequencies, providing insight into the structure and chemical reactivity of the compounds. This research aids in understanding the molecular properties and stability derived from hyperconjugative interactions and charge delocalization (Prabavathi et al., 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZSPLQEKAFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967247 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5279-23-2 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)


![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)
![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)





